molecular formula C12H10Cl2N4O B2478536 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone CAS No. 2176270-35-0

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone

Cat. No.: B2478536
CAS No.: 2176270-35-0
M. Wt: 297.14
InChI Key: ZICHGQIEJBHOFX-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that features a triazole ring and an azetidine ring attached to a dichlorophenyl group

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O/c13-10-2-1-8(5-11(10)14)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICHGQIEJBHOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a involving a suitable precursor.

    Coupling of the Rings: The triazole and azetidine rings are then coupled to the dichlorophenyl group using a .

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, stability, or functionality.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-chlorophenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-difluorophenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dibromophenyl)methanone

Uniqueness

The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone lies in its specific combination of functional groups and rings. The presence of both triazole and azetidine rings, along with the dichlorophenyl group, provides a distinct chemical profile that can lead to unique biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3,4-dichlorophenyl)methanone is a member of the triazole-containing hybrid family, which has gained attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H11Cl2N5OC_{13}H_{11}Cl_2N_5O, with a molecular weight of approximately 304.16 g/mol. The compound features an azetidine ring linked to a triazole moiety and a dichlorophenyl group, which contributes to its biological activity.

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)0.43Induction of apoptosis
MDA-MB-231 (Breast)4.76Inhibition of NF-kB pathway
A549 (Lung)0.65Increased ROS levels leading to apoptosis

Studies show that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells without affecting normal cells . The mechanism often involves the modulation of signaling pathways such as NF-kB and the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes. Preliminary data suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole-containing compounds similar to this compound:

  • Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells. The study highlighted the compound's ability to induce apoptosis through increased ROS production and mitochondrial membrane potential decline .
  • Antimicrobial Evaluation : A series of triazole derivatives were tested against various pathogens. One derivative showed promising activity against Staphylococcus aureus with an MIC of 12 µg/mL, indicating potential for further development as an antibiotic.

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